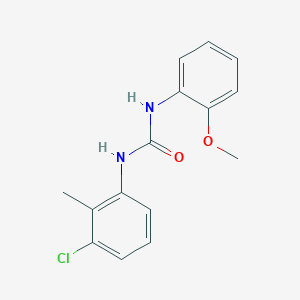
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea, also known as CMU, is a chemical compound that has gained attention in scientific research due to its potential use as a tool in the study of various biological processes. CMU is a urea derivative that has been synthesized through various methods and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea is not fully understood, but it is thought to act as a partial agonist at the mu-opioid receptor. This compound has been shown to bind to the mu-opioid receptor with high affinity, but it produces only a partial response compared to a full agonist such as morphine. This partial agonist activity may explain why this compound has been shown to reduce drug-seeking behavior in animal models without producing the same level of dependence as a full agonist.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the activation of the mu-opioid receptor, the inhibition of adenylyl cyclase, and the modulation of dopamine release. This compound has been shown to produce analgesia in animal models, suggesting that it may have potential as a pain medication. In addition, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea is its high affinity for the mu-opioid receptor, which makes it a potential tool in the study of opioid receptors. In addition, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has been shown to produce only a partial response at the mu-opioid receptor, which may limit its usefulness as a tool in the study of opioid receptors. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea. One area of research is the development of new drugs based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop drugs with improved properties, such as increased potency or reduced side effects. Another area of research is the study of the mechanism of action of this compound. By understanding how this compound produces its effects, it may be possible to develop more effective drugs for the treatment of pain and addiction. Finally, this compound may be useful in the study of other biological processes, such as the modulation of dopamine release, which may have implications for the treatment of psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-(2-methoxyphenyl)urea has been used in various scientific research applications, including the study of opioid receptors, the treatment of drug addiction, and the development of new drugs. This compound has been shown to bind to the mu-opioid receptor with high affinity, making it a potential tool in the study of opioid receptors. In addition, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for drug addiction. Furthermore, this compound has been used as a starting point for the development of new drugs with improved properties.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-11(16)6-5-8-12(10)17-15(19)18-13-7-3-4-9-14(13)20-2/h3-9H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNHEMKOUHSJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4842724.png)
![N-[3-(diethylamino)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4842738.png)

![1-benzyl-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4842746.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4842754.png)
![N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-methylbenzamide](/img/structure/B4842763.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine](/img/structure/B4842770.png)
![3-[3-(4-morpholinyl)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4842774.png)
![2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4842782.png)
![5-{[2-(4-morpholinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4842799.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4842804.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842815.png)
![1-(2,4-dimethylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4842823.png)